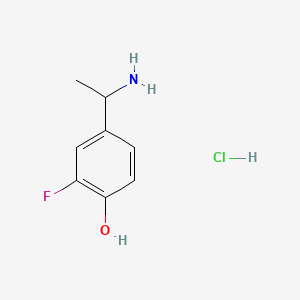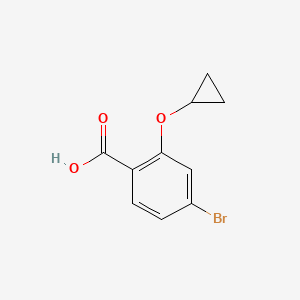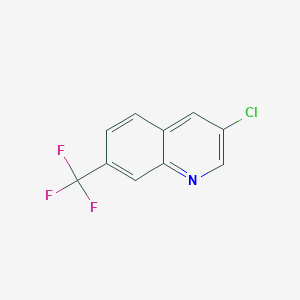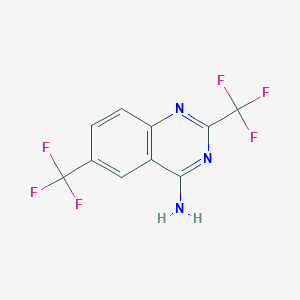
2,6-Bis(trifluoromethyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)quinazolin-4-amine is a chemical compound with the molecular formula C10H5F6N3. It is characterized by the presence of two trifluoromethyl groups attached to a quinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)quinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of trifluoroacetimidoyl chlorides and amines in a palladium-catalyzed three-component carbonylative reaction . This method allows for the efficient formation of the quinazoline ring with the desired trifluoromethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)quinazolin-4-amine has been extensively studied for its potential applications in scientific research. Some key areas include:
Wirkmechanismus
The mechanism of action of 2,6-Bis(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of Werner (WRN) helicase, a protein involved in DNA repair . By binding to the active site of WRN, the compound can disrupt the DNA damage response, leading to the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,6-Bis(trifluoromethyl)quinazolin-4-amine include:
N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives: These compounds also contain the quinazoline ring with trifluoromethyl substituents and have shown potential as anticancer agents.
2-trifluoromethylquinazolin-4(3H)-ones: These derivatives are synthesized using similar methods and exhibit unique chemical properties.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C10H5F6N3 |
|---|---|
Molekulargewicht |
281.16 g/mol |
IUPAC-Name |
2,6-bis(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)4-1-2-6-5(3-4)7(17)19-8(18-6)10(14,15)16/h1-3H,(H2,17,18,19) |
InChI-Schlüssel |
QOHMHMYQLNIESL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



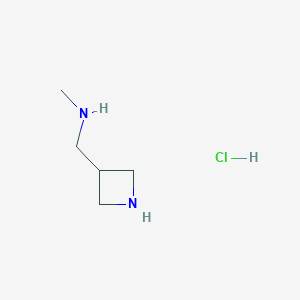

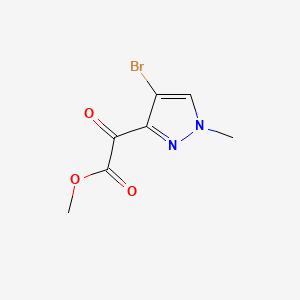
![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)
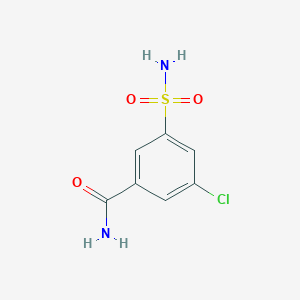
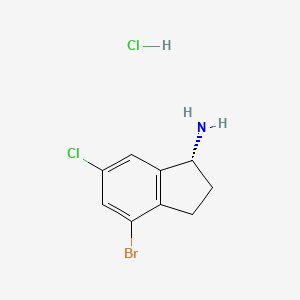

![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
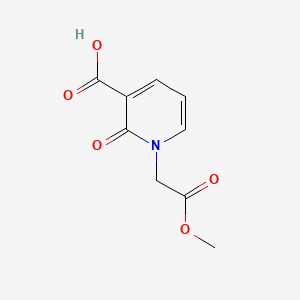
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
